N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide
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Overview
Description
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with butanamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or copper, and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C14H16N2OS |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide |
InChI |
InChI=1S/C14H16N2OS/c1-2-6-13(17)15-9-12-10-18-14(16-12)11-7-4-3-5-8-11/h3-5,7-8,10H,2,6,9H2,1H3,(H,15,17) |
InChI Key |
WNBVJWDFLXNKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC1=CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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